molecular formula C10H21NO2 B8600525 n,n-dibutyl-2-hydroxyacetamide CAS No. 70785-78-3

n,n-dibutyl-2-hydroxyacetamide

Cat. No.: B8600525
CAS No.: 70785-78-3
M. Wt: 187.28 g/mol
InChI Key: UQUCGKURBJKXPC-UHFFFAOYSA-N
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Description

n,n-dibutyl-2-hydroxyacetamide is an organic compound with the molecular formula C10H21NO2 It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by two butyl groups, and a hydroxyl group is attached to the alpha carbon of the acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n-dibutyl-2-hydroxyacetamide typically involves the reaction of butylamine with glyoxylic acid. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

Butylamine+Glyoxylic AcidThis compound\text{Butylamine} + \text{Glyoxylic Acid} \rightarrow \text{this compound} Butylamine+Glyoxylic Acid→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n,n-dibutyl-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of N,N-di-n-Butyl-2-oxoacetamide.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various N,N-dialkyl or N,N-diaryl derivatives.

Scientific Research Applications

n,n-dibutyl-2-hydroxyacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of n,n-dibutyl-2-hydroxyacetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The butyl groups provide hydrophobic interactions, enhancing the compound’s binding affinity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-hydroxyacetamide
  • N,N-Diethyl-2-hydroxyacetamide
  • N,N-Dipropyl-2-hydroxyacetamide

Uniqueness

n,n-dibutyl-2-hydroxyacetamide is unique due to its specific structural features, such as the presence of two butyl groups and a hydroxyl group. These features confer distinct chemical properties, such as higher hydrophobicity and specific reactivity patterns, making it suitable for specialized applications in research and industry.

Properties

CAS No.

70785-78-3

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

N,N-dibutyl-2-hydroxyacetamide

InChI

InChI=1S/C10H21NO2/c1-3-5-7-11(8-6-4-2)10(13)9-12/h12H,3-9H2,1-2H3

InChI Key

UQUCGKURBJKXPC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)CO

physical_description

Liquid

Origin of Product

United States

Synthesis routes and methods

Procedure details

4 g of N,N-di-n-butyl-2-benzyloxyacetamide were dissolved in 50 ml of ethanol, and a spatula tip of Pd/carbon was added. The mixture was stirred under a hydrogen atmosphere for 16 hours, and then the catalyst was filtered off and the solvent was distilled off. 3 g of an oil were isolated and were immediately reacted further.
Name
N,N-di-n-butyl-2-benzyloxyacetamide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name

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